molecular formula C19H15FN2O4 B2492152 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210284-59-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2492152
CAS No.: 1210284-59-5
M. Wt: 354.337
InChI Key: MNFNWQYDOQEDTP-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

The wide range of biological activities exhibited by similar compounds suggests that this compound could have diverse molecular and cellular effects.

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C19H17FN2O4
  • Molecular Weight : 356.3 g/mol
  • CAS Number : 953180-85-3

The presence of the isoxazole ring and the benzo[d]dioxin moiety contributes to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Research indicates that isoxazole derivatives exhibit potent anticancer properties. A study involving various isoxazole compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Isoxazole Derivatives in Cancer Therapy

A series of studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in tumor progression. For instance, derivatives have been identified as inhibitors of BRAF(V600E), a common mutation in melanoma .

CompoundTargetIC50 (μM)Cell Line
Compound ABRAF(V600E)0.5Melanoma
Compound BEGFR1.2Lung Cancer
N-(5-(4-fluorophenyl)isoxazol-3-yl)methylUnknownTBDTBD

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways. This results in reduced expression of inflammatory mediators and provides a therapeutic avenue for treating chronic inflammatory conditions.

Antimicrobial Activity

Isoxazole derivatives have shown promising antimicrobial activity against various pathogens. Studies suggest that they can disrupt bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the isoxazole ring or the benzo[d]dioxin moiety can significantly affect potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Positioning : The position of fluorine on the phenyl ring enhances lipophilicity and cellular uptake.
  • Functional Group Variation : Alterations in functional groups can lead to improved binding affinity to target proteins.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-13-7-5-12(6-8-13)17-9-14(22-26-17)10-21-19(23)18-11-24-15-3-1-2-4-16(15)25-18/h1-9,18H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFNWQYDOQEDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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